molecular formula C16H11Cl2N3O3 B2870388 1-(2,4-dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941953-55-5

1-(2,4-dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2870388
CAS No.: 941953-55-5
M. Wt: 364.18
InChI Key: MKPPYVWWICYKDV-UHFFFAOYSA-N
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Description

1-(2,4-dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule designed for research purposes, integrating distinct heterocyclic pharmacophores. The compound features a 2-oxo-1,2-dihydropyridine (4-pyridone) core, a scaffold recognized in medicinal chemistry for its role as a bioisostere for amides and other nitrogen-containing heterocycles, which can enhance water solubility and influence hydrogen bonding capabilities . This core structure is functionalized with a 2,4-dichlorobenzyl group at the N1 position and an isoxazol-3-yl carboxamide at the C3 position. Isoxazole derivatives are associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and immunosuppressive properties, making them valuable fragments in drug discovery . Compounds with similar structural motifs, particularly those combining a dihydropyridone core with various aryl amides, have been investigated for their potential to inhibit protein-protein interactions, such as those involving the actin-bundling protein fascin, which is a promising target in anticancer research for its role in cancer cell migration and metastasis . Consequently, this molecule presents significant research value as a chemical probe for studying these and related biological pathways. It is offered as a high-purity compound to support hit identification and lead optimization efforts in oncology and immunology. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

1-[(2,4-dichlorophenyl)methyl]-N-(1,2-oxazol-3-yl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c17-11-4-3-10(13(18)8-11)9-21-6-1-2-12(16(21)23)15(22)19-14-5-7-24-20-14/h1-8H,9H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKPPYVWWICYKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=NOC=C2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2,4-Dichlorobenzyl)-N-(isoxazol-3-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Dihydropyridine core : A bicyclic structure known for various pharmacological activities.
  • Isoxazole moiety : Contributes to the biological activity through its electron-withdrawing properties.
  • Dichlorobenzyl group : Enhances lipophilicity and potential interactions with biological targets.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of 2-(1H-indol-3-yl)-2-oxo-acetic acid have shown efficacy against solid tumors such as colon and lung cancers . The mechanism often involves the inhibition of key signaling pathways involved in tumor growth and survival.

Table 1: Antitumor Efficacy of Related Compounds

Compound NameCancer TypeMechanism of ActionReference
2-(1H-Indol-3-yl)-2-oxo-acetic acid amidesColon, LungInhibition of cell proliferation
1-(4-Fluorobenzyl)-N-(isoxazol-3-yl)Various solid tumorsInduction of apoptosis

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties. For example, amylmetacresol/2,4-dichlorobenzyl alcohol lozenges have shown bactericidal effects against various pathogens implicated in respiratory infections. The bactericidal activity was recorded within minutes of exposure, indicating rapid action against organisms like Streptococcus pyogenes and Haemophilus influenzae .

Table 2: Bactericidal Activity of Amylmetacresol/2,4-Dichlorobenzyl Alcohol

OrganismLog Reduction (CFU/mL) at 1 minLog Reduction (CFU/mL) at 5 min
S. pyogenes5.7±0.1-
H. influenzae6.1±0.1-
S. aureus3.5±0.1-

Virucidal Activity

The compound's structural analogs have also been evaluated for virucidal activity against respiratory viruses. In vitro studies showed significant reductions in viral titers within short exposure times, suggesting potential applications in antiviral therapies .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The dihydropyridine core can inhibit enzymes involved in cancer cell metabolism.
  • Disruption of Cellular Signaling : The isoxazole moiety may interfere with signaling pathways critical for cell survival and proliferation.
  • Membrane Disruption : The lipophilic nature of the dichlorobenzyl group may allow it to integrate into microbial membranes, leading to cell lysis.

Case Study 1: Antitumor Efficacy

A study examining the effects of structurally related compounds on colon cancer cells revealed that these compounds induced apoptosis through caspase activation and mitochondrial dysfunction. The findings suggest that modifications to the isoxazole and benzyl groups could enhance potency against specific cancer types .

Case Study 2: Antimicrobial Properties

In a clinical trial involving throat lozenges containing amylmetacresol/2,4-dichlorobenzyl alcohol, patients reported significant relief from symptoms associated with bacterial infections after just one minute of use. This rapid action underscores the potential for similar compounds to be developed for acute infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound DM-11: 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide

  • Structural Differences :
    • Replaces the isoxazol-3-yl group with a 4,6-dimethyl-2-oxodihydropyridine-methyl substituent.
    • Contains a pyrrole-3-carboxamide core instead of a pyridine-3-carboxamide.
    • Additional methyl groups at the 2- and 4-positions of the pyrrole ring.
  • Impact on Properties: Increased steric bulk due to methyl groups may reduce solubility but improve metabolic stability. The dihydropyridine substituent could enhance π-π stacking interactions compared to the isoxazole group. No direct biological data are available for comparison .

Compound 2d: Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate

  • Structural Differences: Features a fused imidazo[1,2-a]pyridine core instead of a simple dihydropyridine. Includes a 4-nitrophenyl group and cyano substituent, absent in the target compound. Ethyl ester groups at the 5- and 6-positions.
  • The fused imidazo-pyridine system introduces rigidity, which might limit conformational flexibility during binding. Melting point: 215–217°C; solubility likely reduced due to the nitro and cyano groups .

Compound 338782-87-9: 1-(3,4-Dichlorobenzyl)-2-oxo-N-(1,3-thiazol-2-yl)-1,2-dihydro-3-pyridinecarboxamide

  • Structural Differences :
    • Substitutes the 2,4-dichlorobenzyl group with a 3,4-dichlorobenzyl group.
    • Replaces the isoxazol-3-yl group with a thiazol-2-yl ring.
  • Thiazole’s sulfur atom may engage in different non-covalent interactions (e.g., van der Waals) compared to isoxazole’s oxygen.

Comparative Data Table

Property/Feature Target Compound DM-11 Compound 2d Compound 338782-87-9
Core Structure 2-Oxo-1,2-dihydropyridine 2-Oxo-1,2-dihydropyridine Imidazo[1,2-a]pyridine 2-Oxo-1,2-dihydropyridine
Benzyl Substituent 2,4-Dichlorobenzyl 2,4-Dichlorobenzyl Benzyl 3,4-Dichlorobenzyl
Amide Substituent Isoxazol-3-yl 4,6-Dimethyl-2-oxopyridinyl Thiazol-2-yl Thiazol-2-yl
Additional Groups None 2,4-Dimethylpyrrole 4-Nitrophenyl, cyano, ethyl esters None
Melting Point Not reported Not reported 215–217°C Not reported
Solubility Likely moderate (isoxazole) Likely low (methyl groups) Low (nitro/cyano) Not reported
Commercial Status Not listed Research compound Synthetic intermediate Discontinued

Key Research Findings and Implications

  • Heterocyclic Substituents : Isoxazole (target) vs. thiazole (Compound 338782-87-9) alters hydrogen-bonding profiles; isoxazole’s oxygen may engage in stronger dipole interactions than thiazole’s sulfur .
  • Synthetic Complexity : Compound 2d’s fused imidazo-pyridine core requires multi-step synthesis, whereas the target compound’s simpler structure may offer easier scalability .

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